molecular formula C4H7BF3KO B1456854 Potassium (cyclopropoxymethyl)trifluoroborate CAS No. 910251-14-8

Potassium (cyclopropoxymethyl)trifluoroborate

Cat. No. B1456854
M. Wt: 178 g/mol
InChI Key: SONNOKQLMPAMSG-UHFFFAOYSA-N
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Description

Potassium (cyclopropoxymethyl)trifluoroborate is a type of organoboron reagent . It is used in Suzuki-Miyaura cross-coupling reactions and is considered a versatile and stable boronic acid surrogate .


Synthesis Analysis

The synthesis of potassium trifluoroborates often involves a nickel-catalyzed Miyaura borylation of aryl and heteroaryl halides and pseudohalides using tetrahydroxydiboron . A simple transition-metal-free borylation reaction of aryl bromides with bis-boronic acid (BBA) provides arylboronic acids at mild temperatures directly without any deprotection steps and purified by conversion to trifluoroborate salts .


Chemical Reactions Analysis

Potassium trifluoroborates are used in a variety of C-C bond-forming reactions . They are particularly useful in Suzuki-Miyaura cross-coupling reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .


Physical And Chemical Properties Analysis

Potassium (cyclopropoxymethyl)trifluoroborate is a solid substance . It has a molecular weight of 147.98 . Its melting point is between 348-350 °C . The compound is air-stable and moisture-stable .

Safety And Hazards

Potassium (cyclopropoxymethyl)trifluoroborate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

potassium;cyclopropyloxymethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BF3O.K/c6-5(7,8)3-9-4-1-2-4;/h4H,1-3H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONNOKQLMPAMSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC1CC1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (cyclopropoxymethyl)trifluoroborate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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